Cas no 17364-16-8 (1-Palmitoyl-sn-glycero-3-phosphocholine)

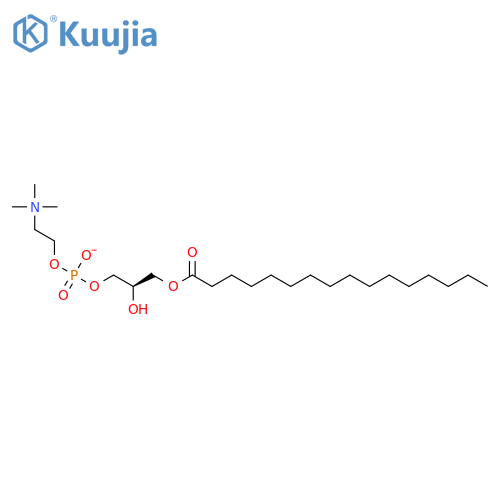

17364-16-8 structure

商品名:1-Palmitoyl-sn-glycero-3-phosphocholine

CAS番号:17364-16-8

MF:C24H50NO7P

メガワット:495.630069255829

MDL:MFCD00036904

CID:136640

PubChem ID:24896398

1-Palmitoyl-sn-glycero-3-phosphocholine 化学的及び物理的性質

名前と識別子

-

- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-

- 1-Hexadecanoyl-sn-glycero-3-phosphocholine

- 3-sn-Lysophosphatidylcholine

- 1-Palmitoyl-sn-glycero-3-phosphocholine

- 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine

- 1-PALMITOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHORYLCHOLINE

- 1-Palmitoyl-sn-glyce

- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, ...

- Lyso-PC

- (R)-2-Hydroxy-3-(palmitoyloxy)propyl [2-(Trimethylammonio)ethyl] Phosphate

- 1-Palmitoyl-rac-glycero-3-phosphocholine

- LYSO-PPC

- P-LYSO-PC

- 16:0 LYSO PC

- LYSOLECITHIN, PALMITOYL

- 1-Hexadecanoyllysolecithin

- L-g-PalMitoyl-a-lysolecithin

- L-γ-Palmitoyl-α-lysolecithin

- Palmitoyl Lyso-phosphocholine

- Palmitoyllysophosphatidylcholine

- 1-hexadecanoyl-sn-glycero-3-phosphocholine; PC(16:0/0:0)

- PC(16:0/0:0)

- P-LysoPC

- 1-palmitoyl-sn-glycero-3-phos-phocholine

- [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

- JD6PYE3XUX

- CHEMBL3093100

- 1-16:0-2-lysophosphatidylcholine

- 1-Hexadecanoyl-sn-glycerol-3-phosphorylcholine

- HMS3648G17

- GPC(16:0)

- Soy Lyso PC, L-alpha-lysophosphatidylcholine (Soy), powder

- LyPC(16:0)

- LPC(16:0)

- A-lysophosphatidylcholine (Soy)

- 2-[[(2R)-3-hexadecanoyloxy-2-hydroxy-propoxy]-hydroxy-phosphoryl]oxyethyl-trimethyl-ammonium

- HY-125783

- (2-{[(2R)-3-(hexadecanoyloxy)-2-hydroxypropyl phosphonato]oxy}ethyl)trimethylazanium

- 16:0 LYSO-PC

- 1-palmitoyl-glycero-3-phosphocholine

- 16:0 Lyso PC, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, powder

- LysoPC 16:0/0:0

- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-

- 1-palmitoyl-GPC (16:0)

- 97281-36-2

- SCHEMBL11131776

- ASWBNKHCZGQVJV-HSZRJFAPSA-N

- lysoPC a C16:0

- CHEBI:72998

- GPC(16:0/0:0)

- 1-Palmitoyl-sn-glycero-3-phosphocholine, synthetic, >=99%

- Q27105001

- Lysophosphatidylcholine(16:0)

- 97281-38-4

- (2R)-2-hydroxy-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

- P2694

- BP-26338

- BP-26337

- GPCho(16:0/0:0)

- GPCho 16:0/0:0

- LysoPC(16:0/0:0)

- DTXSID30914020

- L-

- 1-16:0-lysophosphatidylcholine

- (2R)-3-(hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylammonio)ethyl phosphate

- PD021403

- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide

- 1-palmitoyl-GPC

- LMGP01050018

- 1-palmitoyl-phosphatidylcholine

- 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate

- Lysophosphatidylcholine(16:0/0:0)

- 1-hexadecanoyl-2-lysophosphatidylcholine

- 1-16:0-lysoPC

- MFCD00036904

- LPC(16:0/0:0)

- 17364-16-8

- (R)-2-Hydroxy-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate

- Lyso-PC(16:0)

- AKOS037647823

- 16:0 Lyso PC, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, chloroform

- LPC 16:0/0:0

- LPC 16:0

- 1-palmitoyl-2-lysophosphatidylcholine

- L--Palmitoyl--lysolecithin

- LyPC(16:0/0:0)

- CS-0099321

- LysoPC(16:0)

- A-lysophosphatidylcholine (Egg, Chicken)

- NS00073989

- AS-74920

- D82992

-

- MDL: MFCD00036904

- インチ: InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1

- InChIKey: ASWBNKHCZGQVJV-HSZRJFAPSA-N

- ほほえんだ: OC[C@H](OP([O-])(OCC[N+](C)(C)C)=O)COC(CCCCCCCCCCCCCCC)=O

計算された属性

- せいみつぶんしりょう: 495.33200

- どういたいしつりょう: 495.332

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 33

- 回転可能化学結合数: 24

- 複雑さ: 517

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 5.6

- トポロジー分子極性表面積: 105A^2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.47 g/mL at 20 °C(lit.)

- ゆうかいてん: 253°C(lit.)

- ようかいど: Chloroform (Slightly), Methanol (Slightly)

- PSA: 114.93000

- LogP: 5.64980

- 濃度: 10 mg/mL (855675C-25mg)

25 mg/mL (855675C-200mg) - ようかいせい: 自信がない

1-Palmitoyl-sn-glycero-3-phosphocholine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- 福カードFコード:10-21

- ちょぞうじょうけん:−20°C

1-Palmitoyl-sn-glycero-3-phosphocholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0099321-250mg |

1-Palmitoyl-sn-glycero-3-phosphocholine |

17364-16-8 | 250mg |

$150.0 | 2022-04-27 | ||

| Ambeed | A865426-1g |

(R)-2-Hydroxy-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate |

17364-16-8 | 98% | 1g |

$299.0 | 2025-02-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68294-25mg |

1-Palmitoyl-2-hydroxy-sn-glycero-3-PC |

17364-16-8 | 98% | 25mg |

¥588.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68294-500mg |

1-Palmitoyl-2-hydroxy-sn-glycero-3-PC |

17364-16-8 | 98% | 500mg |

¥2652.00 | 2022-04-26 | |

| Key Organics Ltd | AS-74920-1G |

(2-{[(2R)-3-(hexadecanoyloxy)-2-hydroxypropyl phosphonato]oxy}ethyl)trimethylazanium |

17364-16-8 | >97% | 1g |

£634.00 | 2025-02-08 | |

| Larodan | 38-1600-9-100mg |

1-Palmitoyl-2-Hydroxy-sn-Glycero-3-Phosphatidylcholine |

17364-16-8 | >99% | 100mg |

€104.00 | 2025-03-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P863742-25mg |

1-Palmitoyl-sn-glycero-3-phosphocholine |

17364-16-8 | >99% | 25mg |

¥487.00 | 2022-09-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 855675C-200MG |

1-Palmitoyl-sn-glycero-3-phosphocholine |

17364-16-8 | 200mg |

¥1794.02 | 2023-11-02 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P130493-500mg |

1-Palmitoyl-sn-glycero-3-phosphocholine |

17364-16-8 | >99% | 500mg |

¥1421.90 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P22220-500mg |

1-Palmitoyl-sn-glycero-3-phosphocholine |

17364-16-8 | 500mg |

¥2968.0 | 2021-09-04 |

1-Palmitoyl-sn-glycero-3-phosphocholine 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

17364-16-8 (1-Palmitoyl-sn-glycero-3-phosphocholine) 関連製品

- 18656-38-7(1,2-Dimyristoyl-rac-glycero-3-phosphocholine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17364-16-8)1-Palmitoyl-sn-glycero-3-phosphocholine

清らかである:99%

はかる:1g

価格 ($):269.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:17364-16-8)1-Palmitoyl-sn-glycero-3-phosphocholine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ